molecular formula C10H10OS B6296825 5-Methoxy-3-methylbenzothiophene CAS No. 25784-98-9

5-Methoxy-3-methylbenzothiophene

Cat. No. B6296825
CAS RN: 25784-98-9
M. Wt: 178.25 g/mol
InChI Key: XRSDMANDXZPQBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09233946B2

Procedure details

A mixture of 4-methoxythiophenol (2.8 g, 20 mmol), K2CO3 (5.5 g, 40 mmol) and chloroacetone (6.6 mL, 82 mmol) in acetone (50 mL) was heated at reflux over night. The reaction mixture was filtered and the solvent was evaporated giving 5.0 g crude product. The intermediate thioether was dissolved in chlorobenzene (50 mL) and polyphosphoric acid (PPA, 0.5 g) was added (Plé et al., (1988) J. Heterocyclic Chem. 25, 1271-1272). The reaction mixture was refluxed over night. The solvent was decanted and the PPA residue was treated with CH2Cl2. The combined organic extracts were washed with water and dried before the solvents were evaporated. The crude product was purified on silica using heptane as eluent to give the title compound (0.96 g, 27% over two steps). 1H NMR (400 MHz, CDCl3) δ ppm 2.44 (d, J=1.20 Hz, 3 H) 3.93 (s, 3 H) 7.03 (ddd, J=8.78, 2.51, 0.50 Hz, 1 H) 7.11 (dq, J=1.20, 0.50 Hz, 1 H) 7.17 (d, J=2.51 Hz, 1 H) 7.73 (dd, J=8.78, 0.50 Hz, 1 H).
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
6.6 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
thioether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
[Compound]
Name
polyphosphoric acid
Quantity
0.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
Heterocyclic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
27%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([SH:9])=[CH:5][CH:4]=1.C([O-])([O-])=O.[K+].[K+].Cl[CH2:17][C:18](=O)[CH3:19]>CC(C)=O.ClC1C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]2[S:9][CH:17]=[C:18]([CH3:19])[C:7]=2[CH:8]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
2.8 g
Type
reactant
Smiles
COC1=CC=C(C=C1)S
Name
Quantity
5.5 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
6.6 mL
Type
reactant
Smiles
ClCC(C)=O
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
thioether
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Three
Name
polyphosphoric acid
Quantity
0.5 g
Type
reactant
Smiles
Name
Heterocyclic
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux over night
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
giving 5.0 g crude product
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed over night
CUSTOM
Type
CUSTOM
Details
The solvent was decanted
ADDITION
Type
ADDITION
Details
the PPA residue was treated with CH2Cl2
WASH
Type
WASH
Details
The combined organic extracts were washed with water
CUSTOM
Type
CUSTOM
Details
dried before the solvents
CUSTOM
Type
CUSTOM
Details
were evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was purified on silica

Outcomes

Product
Name
Type
product
Smiles
COC=1C=CC2=C(C(=CS2)C)C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.96 g
YIELD: PERCENTYIELD 27%
YIELD: CALCULATEDPERCENTYIELD 26.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.